molecular formula C13H13F3N2O B2506578 2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one CAS No. 1266685-91-9

2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one

Cat. No.: B2506578
CAS No.: 1266685-91-9
M. Wt: 270.255
InChI Key: FLEBGRYCXWWKAF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one (CAS: 609805-02-9) is a fluorinated heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a 2-methylpropyl (isobutyl) group at the 3-position and a trifluoroacetyl group at the 1-position. Its molecular formula is C₁₄H₁₄F₃N₂O, with a molecular weight of 270.26 g/mol . This compound is structurally significant due to the trifluoroethyl ketone moiety, which enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O/c1-8(2)7-10-17-11(12(19)13(14,15)16)9-5-3-4-6-18(9)10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEBGRYCXWWKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=C2N1C=CC=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3-bromo-1,1,1-trifluoro-4-isopropoxybut-3-en-2-one and 4-methylpyridin-2-amine.

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.

    One-Pot Synthesis: The reaction proceeds through a one-pot synthesis, where the intermediate products are not isolated. This method enhances the efficiency and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to improve reaction efficiency and scalability.

    Purification: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in polar solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted imidazo[1,5-a]pyridines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of this compound is in the field of cancer research. Compounds containing imidazo[1,5-a]pyridine scaffolds have been studied for their ability to inhibit various kinases involved in cancer pathways. For instance, derivatives of imidazo[1,5-a]pyridine have shown promise in targeting c-KIT kinase mutations prevalent in gastrointestinal stromal tumors (GISTs) and other malignancies . The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, potentially increasing their efficacy as therapeutic agents.

Neuroprotective Effects
Research has indicated that imidazo[1,5-a]pyridine derivatives can exhibit neuroprotective effects. The introduction of the trifluoroethyl moiety may contribute to the modulation of neurotransmitter systems, making it a candidate for treating neurodegenerative diseases . Studies involving related compounds have demonstrated their ability to cross the blood-brain barrier, which is crucial for any neuroactive drug.

Material Science

Fluorinated Polymers
The incorporation of 2,2,2-trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one into polymer matrices can lead to materials with enhanced thermal and chemical stability. Fluorinated compounds are known for their hydrophobic properties, which can be advantageous in creating coatings that resist moisture and chemical attack. This application is particularly relevant in industries requiring durable materials such as aerospace and automotive sectors.

Agricultural Chemistry

Pesticide Development
The compound's unique structure may also be explored for developing new agrochemicals. The imidazo[1,5-a]pyridine framework has been associated with insecticidal and fungicidal activities. By modifying the side chains and functional groups, researchers can design novel pesticides that are more effective against resistant strains of pests and pathogens while minimizing environmental impact.

Case Studies

Study Focus Findings
Study on Anticancer Activity (2020)Evaluated the efficacy of imidazo[1,5-a]pyridine derivatives on GIST cell linesDemonstrated significant inhibition of c-KIT mutations with IC50 values in low micromolar range
Neuroprotective Effects (2021)Investigated the effect of related compounds on neurodegeneration modelsShowed reduced neuronal apoptosis and improved cognitive function in rodent models
Polymer Applications (2019)Developed fluorinated polymer composites incorporating trifluorinated compoundsAchieved enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2,2,2-trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituent (Position 3) CAS Number Molecular Weight (g/mol) Key Features Status References
This compound 2-Methylpropyl (isobutyl) 609805-02-9 270.26 Enhanced lipophilicity; potential medicinal chemistry applications. Available for inquiry
2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one Trifluoromethyl 1797079-01-6 282.14 Higher electronegativity; increased metabolic resistance. Temporarily unavailable
2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one Methyl Not disclosed ~256.2 (estimated) Reduced steric bulk; simpler synthesis. Discontinued
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone Heterocycle variation (pyrimidin-3-yl) 691372-19-7 ~237.2 (estimated) Altered heterocyclic core; potential for distinct binding interactions. Safety data available

Key Research Findings and Analysis

Substituent Effects on Physicochemical Properties

  • The 2-methylpropyl group in the target compound contributes to increased hydrophobicity compared to the methyl analog (MW 270.26 vs. ~256.2), which may enhance membrane permeability in drug delivery .
  • The trifluoromethyl analog (CAS 1797079-01-6) exhibits higher molecular weight (282.14) and electronegativity, likely improving resistance to oxidative degradation but reducing solubility in polar solvents .

Commercial Availability and Safety

  • The target compound is listed as available for inquiry but lacks disclosed purity or safety data . In contrast, the pyrimidine variant (CAS 691372-19-7) has a published safety data sheet (SDS) under GHS guidelines, indicating stricter handling requirements .

Biological Activity

The compound 2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one is a derivative of imidazo[1,5-a]pyridine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a trifluoromethyl group and an imidazo[1,5-a]pyridine moiety. This unique structure contributes to its biological properties.

PropertyValue
Molecular Weight270.3 g/mol
Purity99%
CAS NumberNot available

Anticancer Activity

Recent studies have indicated that imidazo[1,5-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.

  • Case Study : A study evaluated the cytotoxic effects of several imidazo[1,5-a]pyridine derivatives on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic markers such as caspases and Bcl-2 family proteins .

Antimicrobial Activity

Imidazo[1,5-a]pyridine derivatives have also been reported to possess antimicrobial properties. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

  • Research Findings : In vitro assays revealed that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to assess their effectiveness .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, compounds in this class have been investigated for their potential as anti-inflammatory agents and enzyme inhibitors.

  • Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
  • Modulation of Gene Expression : These compounds may alter the expression of genes associated with cell survival and proliferation.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity that can protect cells from oxidative stress.

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